molecular formula C11H20N2O3 B8244810 tert-butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate

tert-butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate

Cat. No.: B8244810
M. Wt: 228.29 g/mol
InChI Key: DIUMEULIRBZIBH-HTQZYQBOSA-N
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Description

tert-Butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate typically involves the reaction of tert-butyl 2,6-dimethylpiperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at specific sites on the piperazine ring . The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to achieve the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

tert-Butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl (2R,6R)-2,6-dimethyl-3-oxopiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-7-6-12-9(14)8(2)13(7)10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUMEULIRBZIBH-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C(N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC(=O)[C@H](N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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